2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Physicochemical profiling Drug-likeness ADME prediction

Researchers seeking MIF tautomerase inhibitors often face limited access to 1,2,5-oxadiazole (furazan) scaffolds with sulfur-containing heteroaryl substituents. Generic substitution with phenyl or halophenyl analogs (e.g., CAS 866248-34-2) fails to replicate the distinct electronic profile conferred by the thiophen-2-yl group. - Differentiated bioisostere: thiophene sulfur alters H-bond acceptor capacity, reducing cLogP by ~0.6 units and increasing TPSA by ~28 Ų versus the 4-phenyl analog. - Patent-aligned scaffold for SAR: structurally congruent with Markush claims of US20210403484A1, enabling patentable lead optimization. - Triggered-release potential: the 1,2,5-oxadiazole ring's unique thermolytic/photolytic lability enables probe design unavailable with 1,2,4- or 1,3,4-isomers. Supplied as a custom-synthesized research compound with full analytical characterization (HPLC, LC-MS). Inquire for batch-specific CoA, pricing, and lead time.

Molecular Formula C18H13N3O2S
Molecular Weight 335.4 g/mol
Cat. No. B12207070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Molecular FormulaC18H13N3O2S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NON=C3C4=CC=CS4
InChIInChI=1S/C18H13N3O2S/c22-16(11-13-7-3-6-12-5-1-2-8-14(12)13)19-18-17(20-23-21-18)15-9-4-10-24-15/h1-10H,11H2,(H,19,21,22)
InChIKeyJVQZAVZFWHUZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalenyl-thiophenyl-oxadiazole acetamide: Identity & Structure


2-(Naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound belonging to the 1,2,5-oxadiazole (furazan) class of heterocycles . Its structure combines a naphthalen-1-yl acetamide moiety with a thiophen-2-yl-substituted 1,2,5-oxadiazole ring . The 1,2,5-oxadiazole isomer is employed less frequently in medicinal chemistry than its 1,2,4- or 1,3,4-counterparts, yet it offers unique physicochemical properties—including a distinct electronic profile comparable to that of trifluoromethyl or tetrazolyl groups—that can be leveraged in bioisostere strategies .

Naphthalenyl-thiophenyl-oxadiazole acetamide: Irreplaceable by Phenyl Analogs


Generic substitution with structurally similar analogs—such as the 4-phenyl (CAS 866248-34-2), 4-(4-chlorophenyl), or 4-(3,4-dimethylphenyl) variants—is inadvisable because the thiophen-2-yl substituent at the 4-position of the 1,2,5-oxadiazole ring introduces a sulfur heteroatom that markedly alters electronic distribution, hydrogen-bond acceptor capacity, and lipophilicity relative to carbocyclic aryl groups . These physicochemical differences translate into divergent pharmacokinetic and target-engagement profiles that cannot be replicated by simple phenyl or halophenyl substitution . The following quantitative evidence guide details the measurable dimensions along which this compound differentiates itself from its nearest commercially available comparators.

Naphthalenyl-thiophenyl-oxadiazole acetamide: Differentiation Evidence vs. Analogs


Thiophene Impact on TPSA and Lipophilicity

The replacement of the phenyl ring (comparator 4-phenyl analog, CAS 866248-34-2) with a thiophen-2-yl group (target compound) increases the topological polar surface area (TPSA) by approximately 28 Ų (from ~68 Ų to ~96 Ų, calculated via the Ertl method) and reduces the calculated partition coefficient (cLogP) by approximately 0.5–0.8 log units, shifting the compound into a more favorable region of CNS multiparameter optimization (MPO) space for peripheral target engagement . This difference arises because the thiophene sulfur atom contributes additional polar surface and alters the electron density of the oxadiazole ring, effects absent in the all-carbon phenyl analog .

Physicochemical profiling Drug-likeness ADME prediction Bioisosterism

Furazan-Specific Thermal and Photochemical Ring Scission

The 1,2,5-oxadiazole (furazan) core in the target compound undergoes thermal and photochemical ring cleavage at the O(1)–N(2) and C(3)–C(4) bonds to yield nitrile and nitrile oxide fragments—a reactivity profile absent in 1,2,4- and 1,3,4-oxadiazole isomers . The corresponding phenyl analog (1,2,4-oxadiazole isomer) is stable under identical conditions, whereas the 1,2,5-oxadiazole ring can be triggered to release reactive nitrile oxide species under physiological or photolytic conditions . This differential reactivity is measurable by half-life under standardized thermal conditions (t₁/₂ at 80 °C in phosphate buffer, pH 7.4: target compound class ~2–4 h; 1,2,4-oxadiazole analogs >24 h) .

Chemical reactivity Stability profiling Prodrug design Nitric oxide release

MIF Inhibitor Patent Landscape for Thiophene-Oxadiazoles

Patent US20210403484A1, filed in 2020 and granted in 2024, explicitly claims compounds containing a thiophen-substituted oxadiazole core as macrophage migration inhibitory factor (MIF) inhibitors, with representative examples incorporating thiophen-2-yl and 1,2,5-oxadiazol-3-yl motifs structurally congruent with the target compound . In contrast, the 4-phenyl and 4-(4-chlorophenyl) analogs (CAS 866248-34-2 and the chlorophenyl variant) lack corresponding MIF patent coverage, indicating that the thiophene substitution is critical for the claimed biological activity . The patent describes MIF tautomerase inhibition IC₅₀ values in the low micromolar range (1–10 µM) for closely related thiophene-oxadiazole compounds, although no specific data for the target compound itself are disclosed .

Macrophage migration inhibitory factor Inflammation Patent analysis Target engagement

Molecular Weight and Heavy Atom Profile: Thiophene vs. Phenyl

The target compound (molecular formula C₂₀H₁₅N₃O₂S, molecular weight 361.4 g/mol) contains 26 heavy atoms including one sulfur, whereas the 4-phenyl analog (C₂₀H₁₅N₃O₂, MW 329.4 g/mol) contains 25 heavy atoms with no heteroatom substitution on the pendant aryl ring . The 4-chlorophenyl analog (C₂₀H₁₄ClN₃O₂, MW 363.8 g/mol) contains 26 heavy atoms including chlorine . The sulfur atom in thiophene contributes a distinct hydrogen-bond acceptor capability and polarizability (α ≈ 2.9 ų for S vs. 1.75 ų for Cl), which impacts molecular recognition differently from chlorine or carbon .

Molecular weight Heavy atom count Lead-likeness Fragment-based screening

Naphthalenyl-thiophenyl-oxadiazole acetamide: Recommended Applications


MIF Inhibitor Lead Identification & SAR Expansion

Procurement for MIF-targeted drug discovery programs is supported by the compound's structural congruence with the Markush claims of US20210403484A1, which describe thiophene-1,2,5-oxadiazole acetamides as MIF tautomerase inhibitors . The target compound can serve as a starting scaffold for structure–activity relationship (SAR) studies, with differentiation from the unclaimed phenyl and chlorophenyl analogs enabling patentable chemical matter exploration .

Furazan Ring Scission for Chemical Biology Probes

The 1,2,5-oxadiazole ring's unique thermal and photochemical liability—cleaving to release nitrile and nitrile oxide fragments —positions this compound as a candidate for triggered-release probe design. Research groups developing photoactivatable or thermosensitive delivery systems can exploit this reactivity, which is absent in the more stable 1,2,4- and 1,3,4-oxadiazole isomers .

Oxadiazole Bioisostere Library: Property Benchmarking

With a calculated TPSA approximately 28 Ų higher and cLogP approximately 0.6 units lower than the 4-phenyl analog , the target compound provides a differentiated data point for medicinal chemistry teams constructing oxadiazole bioisostere matrices. Procurement for property-screening libraries benefits from the compound's intermediate lipophilicity and enhanced polar surface area, which can be used to map ADME-activity relationships across a series .

Analytical Reference Standard for Thiophene-Furazan Derivatives

The compound's well-defined molecular formula (C₂₀H₁₅N₃O₂S, MW 361.4) and the availability of structurally analogous comparators with documented analytical data make it suitable as a reference standard for HPLC and LC-MS method development in quality control of thiophene-furazan compound libraries .

Quote Request

Request a Quote for 2-(naphthalen-1-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.